2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

説明

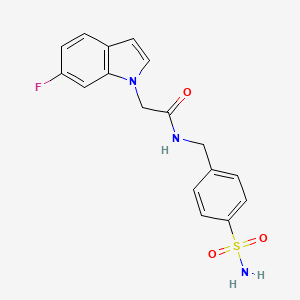

2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic small molecule featuring a fluoro-substituted indole core linked via an acetamide bridge to a 4-sulfamoylbenzyl group. The fluorine atom at the 6-position of the indole ring may enhance metabolic stability and electronic interactions, while the sulfamoylbenzyl moiety contributes to hydrogen bonding and solubility.

特性

分子式 |

C17H16FN3O3S |

|---|---|

分子量 |

361.4 g/mol |

IUPAC名 |

2-(6-fluoroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |

InChI |

InChI=1S/C17H16FN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24) |

InChIキー |

JTHNTJYUMFHULW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the indole core, introduction of the fluoro group, and subsequent functionalization with the sulfamoylbenzyl and acetamide groups. Common reagents and conditions might include:

Formation of Indole Core: Starting from aniline derivatives, cyclization reactions are often employed.

Introduction of Fluoro Group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

Functionalization: Coupling reactions to introduce the sulfamoylbenzyl and acetamide groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

化学反応の分析

反応の種類

酸化: この化合物は酸化反応を受ける可能性があり、インドール環や他の官能基に影響を与える可能性があります。

還元: 還元反応は、ニトロ基をアミンに還元するなど、特定の官能基を修飾するために使用できます。

置換: インドール環に置換基を導入または修飾するために、求核置換反応または求電子置換反応を用いることができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。

還元: 水素化リチウムアルミニウム (LiAlH4) や触媒を用いた水素ガス (H2) などの試薬。

置換: ハロゲン (Cl2, Br2) や求核剤 (NH3, OH-) などの試薬。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアミンやアルコールを生成する可能性があります。

科学的研究の応用

2-(6-フルオロ-1H-インドール-1-イル)-N-(4-スルファモイルベンジル)アセトアミドは、次のようなさまざまな科学研究の用途がある可能性があります。

化学: 反応性と、より複雑な分子の構成要素としての可能性について研究されています。

生物学: 酵素や受容体などの生体標的との相互作用について調査されています。

医学: 抗炎症、抗がん、抗菌活性など、潜在的な治療用途があります。

産業: 新素材の開発や、化学製造における前駆体として使用されます。

作用機序

6. 類似の化合物との比較

類似の化合物

インドール誘導体: トリプトファン、セロトニン、インドメタシンなどの化合物。

フルオロ置換化合物: フルオロベンゼン、フルオロキノロン。

スルファモイル化合物: スルファメトキサゾール、スルファサラジン。

独自性

2-(6-フルオロ-1H-インドール-1-イル)-N-(4-スルファモイルベンジル)アセトアミドは、官能基の組み合わせが独自であるため、他の類似の化合物と比べて、独自の生物学的活性と化学反応性を示す可能性があります。

類似化合物との比較

Substituent Effects on the Acetamide Nitrogen

The nature of the substituent on the acetamide nitrogen critically influences biological activity and physicochemical properties:

Core Heterocyclic Modifications

Replacing the indole core with other heterocycles alters electronic properties and target affinity:

Physicochemical Properties

- Solubility : Sulfamoylbenzyl groups enhance aqueous solubility (e.g., Compound 4) compared to methylphenyl or hydroxyphenyl analogs .

生物活性

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a hybrid molecule that combines an indole moiety with a sulfamoylbenzyl group. This unique structure positions it as a potential candidate for various therapeutic applications, particularly in the fields of oncology and infectious diseases. The biological activity of this compound has been a subject of interest due to the pharmacological properties associated with its structural components.

- Molecular Formula : C₁₅H₁₄F₁N₃O₃S

- Molecular Weight : Approximately 333.35 g/mol

- Structure : The compound features a fluorinated indole ring, which is known for its bioactivity, and a sulfamoyl group that enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial properties. The indole and sulfamoyl functionalities contribute to this activity by potentially inhibiting bacterial growth and influencing metabolic pathways.

- Mechanism of Action : The sulfamoyl group may interfere with bacterial folate synthesis, while the indole moiety can disrupt membrane integrity or function.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines.

- Case Studies :

- A study demonstrated that related indole compounds exhibited cytotoxic effects on MCF-7 breast cancer cells, leading to apoptosis through the activation of caspases.

- Another investigation showed that sulfonamide derivatives, structurally related to our compound, inhibited carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes, particularly carbonic anhydrase isoforms.

- Research Findings :

Data Tables

| Property | Observation |

|---|---|

| Molecular Formula | C₁₅H₁₄F₁N₃O₃S |

| Molecular Weight | 333.35 g/mol |

| Antimicrobial Activity | Significant against various strains |

| Anticancer Activity | Cytotoxic effects on cancer cells |

| Enzyme Target | Carbonic Anhydrase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。